molecular formula C18H14F3N3O2 B2610281 2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione CAS No. 1795440-29-7

2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione

Cat. No.: B2610281
CAS No.: 1795440-29-7
M. Wt: 361.324
InChI Key: OBJKPPPRWFJOBE-UHFFFAOYSA-N
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Description

2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrolidine ring and an isoindoline-1,3-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of o-phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with a pyrrolidine derivative that contains the trifluoromethyl-pyridine moiety. The reaction conditions often include the use of solvents such as isopropanol and water, with catalysts like silica-supported niobium complexes to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and pyridine ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions to prevent side reactions. Substitution reactions may require polar aprotic solvents like dimethyl sulfoxide or acetonitrile to enhance the reactivity of the nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    2-(1-(5-(Fluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

    2-(1-(5-(Chloromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione: Contains a chloromethyl group instead of a trifluoromethyl group.

    2-(1-(5-(Bromomethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione: Features a bromomethyl group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)isoindoline-1,3-dione imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various applications, distinguishing it from its analogs with different substituents .

Properties

IUPAC Name

2-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c19-18(20,21)11-5-6-15(22-9-11)23-8-7-12(10-23)24-16(25)13-3-1-2-4-14(13)17(24)26/h1-6,9,12H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJKPPPRWFJOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)C3=CC=CC=C3C2=O)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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